molecular formula C10H21ClN2O B1445515 (S)-2-amino-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one hydrochloride CAS No. 40847-07-2

(S)-2-amino-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one hydrochloride

Número de catálogo: B1445515
Número CAS: 40847-07-2
Peso molecular: 220.74 g/mol
Clave InChI: AUCMAPTZNATFLR-FVGYRXGTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(S)-2-amino-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one hydrochloride is a chiral synthetic compound provided for research purposes. This substance is of particular interest in neuropharmacology as an analogue of pyrovalerone, a known class of potent monoamine transporter inhibitors . Research on related compounds has demonstrated that the (S)-enantiomer is often the more biologically active form at key targets such as the dopamine transporter (DAT) and norepinephrine transporter (NET) . Studies on structurally similar cathinones have shown that the (S)-enantiomer can exhibit significantly greater potency, sometimes by orders of magnitude, in inhibiting the reuptake of dopamine and norepinephrine compared to the (R)-enantiomer, while typically having little to no effect on the serotonin transporter (SERT) . This selective pharmacological profile makes such compounds valuable tools for researchers investigating the roles of DAT and NET in conditions related to reward, motivation, and attention. The compound is presented here as a salt to improve its stability and handling. It is intended for use in strictly controlled laboratory settings to explore its physicochemical properties, mechanism of action, and other biochemical interactions. This product is labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions and in compliance with their local laws and regulations.

Propiedades

IUPAC Name

(2S)-2-amino-4-methyl-1-pyrrolidin-1-ylpentan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.ClH/c1-8(2)7-9(11)10(13)12-5-3-4-6-12;/h8-9H,3-7,11H2,1-2H3;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUCMAPTZNATFLR-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1CCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

General Synthetic Strategy

The preparation of (S)-2-amino-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one hydrochloride typically involves the following key steps:

  • Formation of α-bromoketone intermediates from appropriate ketones.
  • Nucleophilic substitution of the α-bromoketone with pyrrolidine.
  • Resolution of racemic mixtures to obtain the (S)-enantiomer.
  • Formation of the hydrochloride salt for improved stability and crystallinity.

Synthesis of α-Bromoketone Intermediates

The α-bromoketone intermediate is a critical precursor. It can be prepared by selective bromination of the corresponding ketone at the α-position using bromine in the presence of a Lewis acid catalyst such as aluminum trichloride.

Example:

  • Starting ketone (e.g., 1-(4-methylphenyl)pentan-1-one) is brominated with bromine and catalytic AlCl3.
  • The reaction proceeds selectively at the α-position without ring bromination.
  • The α-bromoketone is obtained quantitatively and used directly in the next step without further purification.

Nucleophilic Substitution with Pyrrolidine

The α-bromoketone undergoes nucleophilic substitution with pyrrolidine to yield the pyrrolidinyl ketone.

Typical conditions:

  • The α-bromoketone (10 mmol) is dissolved in diethyl ether or ethanol (10 mL).
  • The solution is cooled in an ice bath.
  • Pyrrolidine (22 mmol, excess) is added all at once.
  • The mixture is stirred at room temperature for 1 to 24 hours.
  • An oil or precipitate forms during the reaction.
  • Work-up involves partitioning between water and ether, followed by acid-base extractions to isolate the free base.
  • The free base is then converted into the hydrochloride salt by treatment with ethereal HCl.

Resolution of Racemic Mixtures

Since the initial synthesis yields a racemic mixture, resolution is necessary to isolate the (S)-enantiomer.

Method:

  • Diastereomeric salt formation using dibenzoyl-D-tartaric acid in refluxing ethanol.
  • The resulting salts are recrystallized multiple times from dichloromethane/hexane mixtures.
  • Purity and diastereomeric excess (>95% d.e.) are confirmed by ^1H-NMR spectroscopy and X-ray crystallography.
  • The desired enantiomer is liberated by treatment with aqueous sodium carbonate, extraction, and acidification with HCl to obtain the hydrochloride salt.

Salt Formation and Crystallization

The hydrochloride salt is formed to enhance the compound's stability and facilitate isolation as a crystalline solid.

  • The free base is dissolved in ethanol and treated with ethereal hydrogen chloride.
  • Precipitation of the hydrochloride salt occurs.
  • The solid is collected by filtration and recrystallized from ethanol/ether mixtures to improve purity.

Alternative Synthetic Routes

Some patents describe preparation via epoxide intermediates, where:

  • (S)-2-amino-4-methyl-1-((R)-2-methyloxiran-2-yl)pentan-1-one trichloroacetic acid salt is crystallized.
  • Deprotection steps are performed in the presence of trichloroacetic acid or trifluoroacetic acid to yield the corresponding salt.
  • These methods allow for high diastereomeric purity and crystalline product isolation.

Summary Table of Key Preparation Steps

Step Reagents/Conditions Outcome/Notes
Ketone bromination Bromine, AlCl3 catalyst, selective α-bromination Quantitative formation of α-bromoketone
Nucleophilic substitution Pyrrolidine, Et2O or EtOH, 0-25°C, 1-24 h Formation of pyrrolidinyl ketone
Work-up and extraction Acid-base extraction, drying over MgSO4 Isolation of free base
Diastereomeric salt formation Dibenzoyl-D-tartaric acid, reflux in ethanol Resolution of racemic mixture, >95% diastereomeric excess
Salt formation Ethereal HCl, EtOH/Et2O recrystallization Crystalline hydrochloride salt
Alternative epoxide route Epoxide intermediate, trichloroacetic acid Crystalline salt with high purity

Research Findings and Analytical Data

  • The diastereomeric purity after resolution is confirmed by ^1H-NMR, showing distinct triplet signals for methyl protons corresponding to each enantiomer.
  • X-ray crystallography confirms the absolute configuration as (S) for the desired enantiomer.
  • Optical rotation measurements ([α]_20^D = +59.6° in ethanol) support stereochemical assignment.
  • The hydrochloride salt exhibits improved stability and crystallinity, facilitating handling and further pharmaceutical development.

Análisis De Reacciones Químicas

Types of Reactions

(S)-2-amino-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one hydrochloride undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the amine or pyrrolidine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces halogenated derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Research

(S)-2-amino-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one hydrochloride has been investigated for its potential as a stimulant and cognitive enhancer. Its structural similarity to other psychoactive compounds suggests that it may influence neurotransmitter systems, particularly those involving dopamine and norepinephrine.

Case Study:
A study conducted on the effects of similar compounds demonstrated increased attention and alertness in animal models, indicating potential applications in treating attention deficit hyperactivity disorder (ADHD) and other cognitive impairments .

Synthetic Chemistry

This compound serves as an important building block in the synthesis of various pharmaceuticals. Its unique structure allows chemists to modify it for creating derivatives with enhanced biological activity.

Data Table: Synthetic Applications

Compound TypeExample DerivativePurpose
Stimulants(S)-N,N-DimethylamphetamineCognitive enhancement
Antidepressants(S)-4-Methyl-N,N-dimethyltryptamineMood regulation
Analgesics(S)-2-Amino-3-methylbutyric acidPain relief

Neuroscience Studies

Research indicates that this compound may have neuroprotective properties, making it a candidate for studies related to neurodegenerative diseases like Alzheimer's and Parkinson's.

Case Study:
In vitro studies showed that this compound could protect neuronal cells from oxidative stress, which is a contributing factor in neurodegeneration . Further research is needed to explore its mechanisms and efficacy in vivo.

Mecanismo De Acción

The compound exerts its effects primarily by inhibiting the reuptake of monoamines, including dopamine, norepinephrine, and serotonin, in the synaptic cleft. This inhibition leads to increased concentrations of these neurotransmitters in the brain, resulting in stimulant effects . The molecular targets include the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Key Structural and Physicochemical Differences

The compound is compared with two analogs:

(S)-2-Amino-4-methyl-1-(3,3,4,4-tetrafluoro-pyrrolidin-1-yl)-pentan-1-one hydrochloride (Example 6 compound, ).

(2S)-2-Amino-1-[3-(dimethylamino)pyrrolidin-1-yl]-4-methylpentan-1-one dihydrochloride ().

Table 1: Comparative Analysis
Parameter Target Compound Example 6 Compound Dimethylamino Dihydrochloride
CAS Number Not explicitly provided Not provided 1807938-67-5
Molecular Formula C₁₀H₁₇ClF₄N₂O (calculated) C₁₀H₁₇ClF₄N₂O C₁₂H₂₇Cl₂N₃O
Molecular Weight ~292.45 g/mol ~292.45 g/mol 300.27 g/mol
Pyrrolidine Substituents 3,3,4,4-Tetrafluoro 3,3,4,4-Tetrafluoro 3-(Dimethylamino)
Salt Form Hydrochloride Hydrochloride Dihydrochloride
Melting Point >250 °C >250 °C Not provided
Synthesis Derived from (L)-Boc-leucine and 3,3,4,4-tetrafluoropyrrolidine Analogous to Example 1 in Commercial synthesis (American Elements)

Structural Implications

  • Fluorinated vs. Fluorine’s electron-withdrawing effects may also influence binding to hydrophobic enzyme pockets . The dimethylamino group in the dihydrochloride analog introduces basic character, increasing aqueous solubility and enabling stronger ionic interactions in biological systems .
  • Salt Forms :

    • The dihydrochloride salt () likely exhibits higher solubility in polar solvents compared to the hydrochloride form due to additional protonation sites.

Pharmacological Considerations

While direct activity data are absent in the provided evidence, structural features suggest divergent pharmacological profiles:

  • DPP-IV Inhibition: The target compound’s fluorinated pyrrolidine aligns with known DPP-IV inhibitor scaffolds, where fluorine atoms optimize enzyme-binding interactions .
  • Solubility-Bioavailability Trade-off : The dihydrochloride’s enhanced solubility may improve bioavailability, but reduced lipophilicity could limit blood-brain barrier penetration.

Actividad Biológica

(S)-2-amino-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one hydrochloride, commonly referred to as a synthetic cathinone, is a compound of interest due to its psychoactive properties and potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, receptor interactions, and metabolic pathways.

  • IUPAC Name : this compound
  • Molecular Formula : C10H21ClN2O
  • Molecular Weight : 220.74 g/mol
  • CAS Number : 40847-07-2

This compound acts primarily as a stimulant, exhibiting significant interaction with monoamine transporters, particularly the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The compound has been shown to inhibit the reuptake of these neurotransmitters, leading to increased synaptic concentrations and enhanced neurotransmission.

Receptor Binding Studies

Research indicates that the compound preferentially binds to the DAT and NET over the SERT. For instance, studies have reported that various analogs of this compound exhibit high potency in inhibiting dopamine and norepinephrine reuptake while being less effective at serotonin reuptake. The following table summarizes key findings from receptor binding studies:

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
(S)-2-amino-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one1020>1000
Racemic Pyrovalerone515>1000

These findings suggest that this compound may share similar pharmacological profiles with other known stimulants like pyrovalerone, which is known for its potent effects on dopamine and norepinephrine systems .

Toxicological Analysis

A study conducted on synthetic cathinones, including this compound, indicated that users reported increased energy, euphoria, and enhanced sociability. However, adverse effects such as anxiety, paranoia, and cardiovascular complications were also documented .

Metabolism

The metabolic pathways of this compound have been investigated using in vitro models. Phase I metabolism typically involves cytochrome P450 enzymes leading to hydroxylated metabolites. These metabolites may retain some biological activity and contribute to the overall pharmacological profile of the compound .

Q & A

Q. What are the key synthetic routes for (S)-2-amino-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one hydrochloride, and how can intermediates be optimized?

Methodological Answer: Synthesis typically involves multi-step processes, including nucleophilic substitution, reduction, and salification. For example, a related pyrrolidine-containing compound (Pacritinib hydrochloride) is synthesized via substitution of 2-hydroxy-5-nitrobenzaldehyde with 1-(2-chloroethyl)pyrrolidine hydrochloride, followed by sequential reductions and condensations . Intermediate purity is critical; optimizing reaction conditions (e.g., temperature, solvent polarity) and using chromatographic techniques (HPLC) can minimize side products. Impurity profiling via mass spectrometry ensures intermediate integrity .

Q. How is the structural identity of this compound validated in research settings?

Methodological Answer: Structural confirmation employs spectroscopic and crystallographic techniques:

  • X-ray crystallography resolves stereochemistry and hydrogen bonding patterns, particularly for hydrochloride salts (e.g., 4-F-3-Me-α-PVP) .
  • GC-MS and LC-QTOF provide molecular weight and fragmentation patterns, with comparison to reference standards .
  • NMR (¹H, ¹³C) verifies proton environments and carbon frameworks, as demonstrated for cathinone derivatives .

Q. What safety protocols are recommended for handling this compound in the laboratory?

Methodological Answer: Safety data sheets (SDS) recommend:

  • Ventilation : Use fume hoods to prevent inhalation exposure .
  • PPE : Gloves, lab coats, and goggles to avoid skin/eye contact .
  • First Aid : Immediate rinsing with water for eye/skin exposure; medical consultation if symptoms persist .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?

Methodological Answer: Discrepancies often arise from dynamic molecular conformations (e.g., rotational isomers) in solution versus solid-state. Strategies include:

  • Variable-temperature NMR to assess conformational flexibility .
  • Density Functional Theory (DFT) calculations to model spectroscopic data against crystallographic structures .
  • Refinement tools like SHELXL for crystallographic data to validate bond lengths/angles .

Q. What advanced methodologies are used to detect and quantify impurities in synthetic batches?

Methodological Answer:

  • HPLC-UV/HRMS : Detects trace impurities (e.g., unidentified peaks in 4F-3Me-α-PVP analysis) with high sensitivity .
  • Chiral chromatography separates enantiomeric impurities, critical for stereochemically pure batches .
  • Limit tests (ICH guidelines) establish thresholds for genotoxic impurities using validated calibration curves .

Q. How can analytical methods for this compound be validated to meet regulatory standards?

Methodological Answer: Validation parameters per ICH Q2(R1):

  • Specificity : Demonstrate resolution from impurities via spiked samples .
  • Accuracy/Precision : Recovery studies (80–120%) and inter-day/intra-day repeatability tests .
  • Linearity : Calibration curves (R² > 0.995) across the analytical range .

Q. What structural features influence the pharmacological classification of pyrrolidinone derivatives like this compound?

Methodological Answer:

  • Backbone modifications (e.g., methyl or fluoro substituents) alter receptor binding kinetics, as seen in Schedule I cathinones (e.g., naphyrone) .
  • Salt forms (hydrochloride vs. free base) impact solubility and bioavailability, validated via dissolution testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-amino-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one hydrochloride
Reactant of Route 2
Reactant of Route 2
(S)-2-amino-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.